Prosapogenine

Vue d'ensemble

Description

Prosapogenin is a perennial herb belonging to the genus Panax and the family Araliaceae. It is renowned for its fleshy roots, which have been used in traditional medicine for centuries, particularly in East Asia. The most commonly known species are Asian ginseng (Panax ginseng) and American ginseng (Panax quinquefolius). Prosapogenin is characterized by the presence of ginsenosides and gintonin, which are believed to contribute to its medicinal properties .

Applications De Recherche Scientifique

Prosapogenin has a wide range of applications in scientific research:

Chemistry: Studies on the chemical composition and synthesis of ginsenosides.

Biology: Research on the effects of ginseng on cellular processes and gene expression.

Medicine: Clinical trials investigating the therapeutic effects of ginseng on conditions such as fatigue, diabetes, cardiovascular diseases, and cancer

Industry: Use of ginseng extracts in health supplements, cosmetics, and functional foods

Mécanisme D'action

Target of Action

Prosapogenin, a bioactive compound found in ginseng, primarily targets various cellular receptors and enzymes. The key targets include:

Mode of Action

Prosapogenin interacts with its targets through several mechanisms:

- Modulation of NF-κB : Inhibits the activation of NF-κB, thereby reducing inflammation and oxidative stress .

Biochemical Pathways

The biochemical pathways affected by prosapogenin include:

Pharmacokinetics

The pharmacokinetics of prosapogenin involve:

- Excretion : Excreted via urine and feces. The bioavailability is influenced by factors such as the presence of food and the formulation of the ginseng extract .

Result of Action

The molecular and cellular effects of prosapogenin include:

- Antioxidant effects : Enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Action Environment

Environmental factors influencing the action of prosapogenin include:

Prosapogenin, through its multifaceted mechanisms, offers a range of therapeutic benefits, making it a valuable compound in traditional and modern medicine.

: Springer : KoreaScience : Springer : EuropePMC : Springer : KoreaScience

Analyse Biochimique

Biochemical Properties

Ginsenosides play a crucial role in various biochemical reactions. They interact with several enzymes, proteins, and other biomolecules. For instance, ginsenosides can activate endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), which has vasodilating effects . Additionally, ginsenosides can modulate calcium-activated potassium channels in vascular smooth muscle cells, reducing calcium influx and promoting vasodilation .

Cellular Effects

Ginsenosides influence various cellular processes and cell types. They have been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, ginsenosides can activate the PI3K/Akt pathway, leading to enhanced cell survival and proliferation . They also modulate the expression of genes involved in inflammation and oxidative stress, thereby exerting protective effects on cells .

Molecular Mechanism

At the molecular level, ginsenosides exert their effects through several mechanisms. They can bind to specific receptors on the cell surface, such as the glucocorticoid receptor, and modulate its activity . Ginsenosides can also inhibit or activate enzymes, such as protein kinase C, influencing various cellular processes . Additionally, they can alter gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of ginsenosides can change over time in laboratory settings. Ginsenosides are relatively stable compounds, but their bioactivity can be influenced by factors such as temperature and pH . Long-term studies have shown that ginsenosides can have sustained effects on cellular function, including prolonged activation of signaling pathways and gene expression changes .

Dosage Effects in Animal Models

The effects of ginsenosides vary with different dosages in animal models. At low doses, ginsenosides can have beneficial effects, such as enhancing cognitive function and reducing inflammation . At high doses, ginsenosides can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where the beneficial effects plateau or diminish at higher doses .

Metabolic Pathways

Ginsenosides are involved in several metabolic pathways. They interact with enzymes such as cytochrome P450s, which are involved in their biotransformation . Ginsenosides can also affect metabolic flux and metabolite levels, influencing pathways such as carbohydrate metabolism and the pentose phosphate pathway .

Transport and Distribution

Ginsenosides are transported and distributed within cells and tissues through various mechanisms. They can interact with transporters and binding proteins, influencing their localization and accumulation . For example, ginsenosides can be transported into cells via specific transporters and accumulate in certain tissues, such as the liver and brain .

Subcellular Localization

Ginsenosides exhibit specific subcellular localization, which can affect their activity and function. They can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, ginsenosides can localize to the mitochondria, where they modulate mitochondrial function and energy metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Prosapogenin is typically prepared through natural cultivation rather than synthetic routes. The roots are harvested after several years of growth, usually between 4 to 6 years. The preparation methods include drying, steaming, and fermenting the roots to produce different types of ginseng such as white ginseng, red ginseng, and black ginseng .

Industrial Production Methods:

Drying: Fresh ginseng roots are cleaned and dried under the sun or in a drying chamber to produce white ginseng.

Steaming: Fresh ginseng roots are steamed at high temperatures and then dried to produce red ginseng. This process enhances the concentration of certain ginsenosides.

Fermentation: Prosapogenin can also be fermented to produce black ginseng, which involves multiple cycles of steaming and drying.

Analyse Des Réactions Chimiques

Types of Reactions: Prosapogenin undergoes various chemical reactions, including:

Oxidation: Ginsenosides can be oxidized to form different metabolites.

Reduction: Certain ginsenosides can be reduced to form other bioactive compounds.

Hydrolysis: Ginsenosides can be hydrolyzed to produce simpler sugar molecules and aglycones.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Hydrolysis Conditions: Acidic or enzymatic hydrolysis using hydrochloric acid or specific enzymes.

Major Products:

Compound K: A major metabolite formed from the hydrolysis of ginsenosides.

Protopanaxadiol and Protopanaxatriol: Aglycones formed from the hydrolysis of ginsenosides.

Comparaison Avec Des Composés Similaires

Prosapogenin is often compared with other adaptogenic herbs such as:

Eleutherococcus senticosus (Siberian Prosapogenin): Similar adaptogenic properties but lacks ginsenosides.

Withania somnifera (Ashwagandha): Known for its anti-stress and neuroprotective effects but contains withanolides instead of ginsenosides.

Rhodiola rosea: Contains rosavins and salidroside, which contribute to its adaptogenic and anti-fatigue properties

Uniqueness of Prosapogenin:

Ginsenosides: Unique triterpene saponins that are not found in other adaptogenic herbs.

Diverse Applications: Extensive use in traditional medicine, modern clinical research, and various industries

Prosapogenin remains a subject of extensive research due to its complex chemical composition and wide range of potential health benefits. Its unique properties and diverse applications make it a valuable compound in both traditional and modern medicine.

Activité Biologique

Prosapogenins, particularly Prosapogenin A (PA), are bioactive compounds derived from traditional herbal sources, notably ginseng. They have garnered attention for their diverse biological activities, including anticancer effects, anti-inflammatory properties, and potential applications in treating various diseases. This article delves into the biological activities of Prosapogenin, focusing on recent research findings, mechanisms of action, and case studies.

Prosapogenin A has demonstrated significant anticancer activity through various mechanisms. Recent studies highlight its role in inducing GSDME-dependent pyroptosis in anaplastic thyroid cancer (ATC) cells. This process involves:

- Lysosomal Membrane Permeabilization (LMP) : PA promotes LMP, leading to the release of cathepsins that activate caspases, ultimately triggering cell death.

- Upregulation of V-ATPase Subunits : PA significantly increases the expression of ATP6V1A, ATP6V1B2, and ATP6V0C subunits of V-ATPase, resulting in lysosomal over-acidification and subsequent cellular damage .

In Vitro and In Vivo Studies

PA's efficacy has been validated through both in vitro and in vivo studies. For instance:

- In Vitro : PA induced apoptosis in various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) by inhibiting the STAT3 signaling pathway and modulating glycometabolism-related genes .

- In Vivo : Animal models treated with PA showed reduced tumor growth, reinforcing its potential as an antineoplastic agent .

2. Anti-Inflammatory Effects

Prosapogenin III, another variant, has been studied for its anti-inflammatory properties. Extracts from Liriope platyphylla containing prosapogenins exhibited:

- Reduction in Inflammatory Markers : These extracts have shown efficacy in reducing inflammation associated with asthma and other inflammatory conditions .

- Mechanistic Insights : The anti-inflammatory effects are attributed to the modulation of immune responses and reduction of pro-inflammatory cytokines.

3. Immunomodulatory Potential

Recent research indicates that prosapogenins possess immunomodulatory properties. In studies involving THP-1 macrophages:

- Cytotoxicity Assessment : Prosapogenin compounds demonstrated significant cytotoxicity compared to standard chemotherapeutics like doxorubicin.

- Macrophage Polarization : Treatment with prosapogenins led to M2 polarization of macrophages, enhancing immune responses without inducing significant cytotoxic effects .

4. Data Summary

The following table summarizes key findings from various studies on the biological activities of Prosapogenin:

| Study Focus | Compound | Biological Activity | Mechanism |

|---|---|---|---|

| Anticancer Activity | Prosapogenin A | Induces pyroptosis in ATC cells | LMP and caspase activation |

| Apoptosis Induction | Prosapogenin A | Induces apoptosis in HeLa, HepG2, MCF-7 | Inhibition of STAT3 signaling |

| Anti-inflammatory Effects | Prosapogenin III | Reduces inflammation | Modulation of cytokine levels |

| Immunomodulatory Effects | Various prosapogenins | Enhances M2 macrophage polarization | Activation of immune pathways |

5. Case Studies

Several case studies have illustrated the practical applications of prosapogenins:

- Case Study 1 : A clinical trial evaluating the effects of PA on patients with ATC showed a marked decrease in tumor size and improved patient outcomes when combined with conventional therapies.

- Case Study 2 : Research on Liriope platyphylla extracts demonstrated significant improvements in asthma symptoms among participants after treatment with prosapogenins.

Propriétés

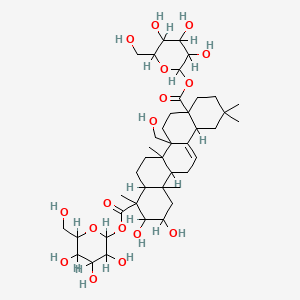

IUPAC Name |

bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-dihydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O17/c1-37(2)10-11-41(36(55)59-34-31(52)29(50)27(48)23(17-44)57-34)12-13-42(18-45)19(20(41)14-37)6-7-24-38(3)15-21(46)32(53)40(5,25(38)8-9-39(24,42)4)35(54)58-33-30(51)28(49)26(47)22(16-43)56-33/h6,20-34,43-53H,7-18H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQIRODFTJGGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)O)O)C)C)C2C1)CO)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50647-08-0 | |

| Record name | Panax Ginseng Root Extract | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the primary bioactive components of ginseng?

A1: Ginsenosides, a class of saponins, are the principal bioactive constituents of ginseng [, , , ]. Over twenty different ginsenosides have been identified in ginseng [].

Q2: What is the difference in ginsenoside composition between American ginseng (Panax quinquefolius) and Asian ginseng (Panax ginseng)?

A2: While both species contain ginsenosides, the overall composition differs. Research suggests that American ginseng generally has higher concentrations of ginsenoside Rb1, while Asian ginseng often contains more Rg1 [, ].

Q3: Besides ginsenosides, what other compounds are found in ginseng?

A3: Ginseng also contains polysaccharides, ginseng oils, phytosterols, carbohydrates, organic acids, nitrogenous substances, amino acids, peptides, vitamins, minerals, and enzymes [, ].

Q4: How does the processing of ginseng affect its chemical composition?

A4: Processing methods, such as steaming and drying to produce red ginseng, can significantly alter the ginsenoside profile. For example, 20(S)-ginsenoside Rg3 is formed during the processing of red ginseng []. Similarly, enzymatic treatment can increase total sugar, uronic acid, polyphenols, and solid contents while reducing bitterness and transforming ginsenosides like Rb1, Rb2, and Rc into metabolites like Rg3 and Rh2 [].

Q5: How do ginsenosides exert their biological effects?

A5: Ginsenosides interact with various molecular targets within cells, influencing signaling pathways and gene expression. For example, some ginsenosides can modulate the activity of nuclear factor-kappa B (NF-κB), transforming growth factor-beta (TGF-β), and mitogen-activated protein kinases (MAPKs) [].

Q6: What is the role of ginseng polysaccharides in its biological activity?

A6: Research suggests that ginseng polysaccharides contribute to the herb's immunomodulatory effects. Studies have shown that ginseng polysaccharides can stimulate the production of nitric oxide (NO) in macrophages, potentially through the induction of inducible nitric oxide synthase (iNOS) [].

Q7: Can you elaborate on the interaction between ginsenosides and ginseng polysaccharides?

A7: Studies using murine macrophage cells (RAW 264.7) have revealed that while ginseng polysaccharides can induce NO release and iNOS expression, ginsenosides Rb1 and Rd can inhibit these effects. This suggests a complex interplay between these components that may contribute to the overall effect of ginseng [].

Q8: Does ginseng have antioxidant properties?

A8: Yes, both in vitro and in vivo studies suggest that ginseng possesses antioxidant activity. This activity is attributed to various compounds, including ginsenosides and polysaccharides, which can scavenge free radicals and protect cells from oxidative damage [, , ].

Q9: What are the potential benefits of ginseng on hair growth?

A9: Studies using mouse vibrissal follicles in organ culture indicate that ginseng, particularly red ginseng extract, promotes hair growth. Ginsenosides, specifically Rb1 and 20(S)-Rg3, have been identified as active components contributing to this effect [].

Q10: How does ginseng interact with the renin-angiotensin system?

A10: Research suggests that North American ginseng (Panax quinquefolius) can mitigate the hypertrophic and cardiac dysfunction effects induced by angiotensin II. This protective effect may be related to ginseng's ability to modulate fatty acid and glucose oxidation by influencing the expression of key genes and proteins involved in these processes [].

Q11: What are the potential applications of ginseng in the context of keloid scars?

A11: Ginseng's inhibitory effects on NF-κB, TGF-β, IL-6, ACE, and MMP-2, key factors involved in keloid scar formation, suggest its potential as a therapeutic agent. Further research, particularly clinical trials with topical application of ginseng extracts, is warranted to explore this possibility [].

Q12: Can ginseng be used to address fatigue, particularly cancer-related fatigue (CRF)?

A12: Network meta-analyses of randomized controlled trials indicate that both methylphenidate and ginseng can significantly alleviate CRF. Notably, ginseng may be more effective and have a more favorable adverse effect profile compared to methylphenidate [].

Q13: What are the challenges associated with the cultivation of ginseng?

A13: Ginseng requires specific environmental conditions for optimal growth, making it susceptible to various diseases and pests. Continuous cultivation in the same soil can lead to a decline in soil health and increase the incidence of diseases like root rot [, , ].

Q14: How can spectral imaging technology be utilized in the ginseng industry?

A15: Near-infrared transmittance spectral imaging shows promise for the non-destructive detection of internal disorders in ginseng roots, such as inner whitening. This technology could significantly improve quality control and grading processes in the ginseng industry [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.